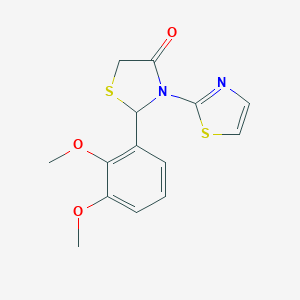
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is structurally similar to thiazolidinedione, a class of drugs used to treat diabetes. In
作用机制
The exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to lower blood glucose levels in diabetic animal models by improving insulin sensitivity. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases. Additionally, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to possess antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has some limitations. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one research. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its effects on metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
合成方法
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained as a white crystalline powder with a melting point of 244-246°C.
科学研究应用
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C14H14N2O3S2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2O3S2/c1-18-10-5-3-4-9(12(10)19-2)13-16(11(17)8-21-13)14-15-6-7-20-14/h3-7,13H,8H2,1-2H3 |
InChI 键 |
NXPMZZJOJDRRQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
规范 SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)


![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)